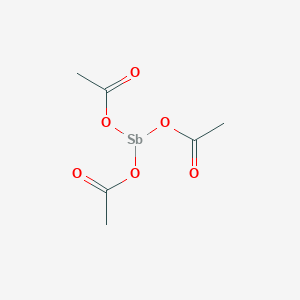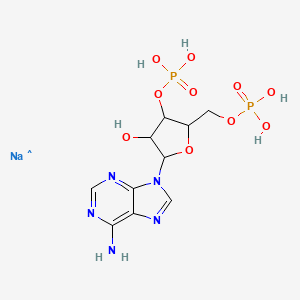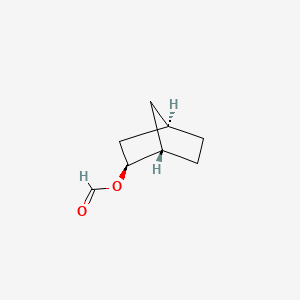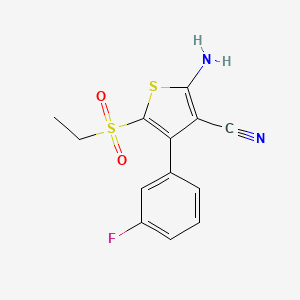
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 是一种铒与配体 2,2,6,6-四甲基-3,5-庚二酮形成的配位络合物。该化合物属于更广泛的一类金属 β-二酮类,以其稳定性和挥发性而闻名,使其在各种应用中发挥作用,特别是在材料科学和催化领域。
准备方法
合成路线和反应条件
三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 的合成通常涉及在合适的溶剂(如甲醇或乙醇)中,用硝酸铒或氯化铒与 2,2,6,6-四甲基-3,5-庚二酮在碱(如氢氧化钠或氢氧化钾)的存在下反应。反应通常在回流条件下进行,以确保完全反应并形成所需的络合物。
工业生产方法
虽然三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 的具体工业生产方法没有得到很好的记录,但总体方法将涉及扩大实验室合成规模。这将包括优化反应条件以提高产率,使用连续流动反应器,并通过重结晶或其他纯化技术确保纯度。
化学反应分析
反应类型
三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 可以发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,尽管详细的氧化途径尚未得到广泛研究。
取代: 可以发生配体交换反应,其中 2,2,6,6-四甲基-3,5-庚二酮配体被其他配体取代。
配位: 该化合物可以与其他分子或离子形成配位络合物。
常用试剂和条件
与三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 反应中常用的试剂包括氧化剂、用于取代反应的其他配体以及甲醇、乙醇或乙腈等溶剂。反应条件通常涉及受控温度和惰性气氛,以防止不必要的副反应。
主要产物
这些反应的主要产物取决于所用试剂和条件。例如,配体交换反应将产生具有不同配体的新的配位络合物。
科学研究应用
三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 具有多种科学研究应用:
材料科学: 用作沉积含铒薄膜的前驱体,这些薄膜在光电器件中很重要。
催化: 作为各种有机反应(包括聚合反应和氧化反应)的催化剂。
发光: 该化合物表现出发光特性,使其在开发发光二极管 (LED) 和其他光子器件方面发挥作用。
核磁共振位移试剂: 用于核磁共振 (NMR) 光谱,以改变核的共振频率,帮助有机化合物的结构解析。
作用机制
三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 发挥作用的机制取决于其应用:
催化: 铒中心可以促进各种催化循环,通常涉及与底物的配位和化学键的活化。
发光: 该化合物的发光特性源于铒离子内部的电子跃迁,这些跃迁会受到周围配体和环境的影响。
核磁共振位移试剂: 该化合物与感兴趣的原子核相互作用,由于铒离子的磁性,导致它们的共振频率发生偏移。
相似化合物的比较
类似化合物
- 三(2,2,6,6-四甲基-3,5-庚二酮)锰(III)
- 三(2,2,6,6-四甲基-3,5-庚二酮)钇(III)
- 三(2,2,6,6-四甲基-3,5-庚二酮)铕(III)
- 三(2,2,6,6-四甲基-3,5-庚二酮)铽(III)
独特性
三(2,2,6,6-四甲基-3,5-庚二酮)铒(III) 由于其特定的电子构型和由此产生的发光特性而具有独特性,这些特性与其他镧系元素络合物不同。它的稳定性和挥发性也使其特别适用于材料科学和催化方面的应用。
属性
分子式 |
C33H60ErO6 |
|---|---|
分子量 |
720.1 g/mol |
IUPAC 名称 |
erbium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI 键 |
XXLBYBXANQKGKQ-LWTKGLMZSA-N |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Er] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)



![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)


![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)

![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


